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Compound of Interest

2,3-Dihydro-1,4-Benzodioxin-2-
Compound Name:
methanamine hydrochloride

Cat. No.: B074894

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous biologically active compounds. Its derivatives have shown a wide range of
pharmacological activities, including antagonism at adrenergic and serotonergic receptors,
inhibition of monoamine oxidase B (MAO-B), and potent anticancer and antiplatelet effects.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-
benzodioxan-related compounds, supported by experimental data and detailed methodologies,
to aid in the rational design of novel therapeutic agents.

Comparative Biological Activities

The versatility of the 1,4-benzodioxan core allows for molecular modifications that can fine-tune
its interaction with various biological targets. The following sections summarize the quantitative
SAR data for key therapeutic areas.

Adrenergic and Serotonergic Receptor Antagonism

1,4-Benzodioxan derivatives have been extensively studied as antagonists of al-adrenergic
and 5-HT1A serotonergic receptors. Modifications on both the benzodioxan nucleus and its
substituents significantly impact affinity and selectivity.
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Table 1: Comparative Affinity of 1,4-Benzodioxan Derivatives for al-Adrenergic and 5-HT1A

Receptors
Compoun Modificati ala (Ki, olb (Ki, old (Ki, 5-HT1A Referenc
d on nM) nM) nM) (Ki, nM) e
WB-4101
- 0.23 11 0.45 1.8 [1]
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Dioxane
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_— . . Low affinity . [1]
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Dioxane
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T . . Low affinity . [1]
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Dioxane
Compound  ring o o High Decreased
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9 modificatio affinity affinity
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Benzodiox
an-5-
Ipiperazin
Lecozotan pr - - - 4-23 (IC50) [2]
e with 4-
substituted
aryl amide

Note: Ki values represent the inhibition constant, indicating the affinity of the compound for the

receptor. Lower values indicate higher affinity. IC50 is the concentration of an inhibitor where

the response is reduced by half.
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The data reveals that modifications to the dioxane unit can shift selectivity between al-
adrenoreceptor subtypes. For instance, compound 9 displays a reversed selectivity profile,
favoring the ald subtype, while most other modifications lead to high affinity for the ala
subtype.[1] Furthermore, many structural changes on the prototype WB-4101 result in a
significant decrease in affinity for the 5-HT1A receptor, a desirable trait for developing selective
alA-adrenoreceptor antagonists.[1]

Monoamine Oxidase B (MAO-B) Inhibition

A series of 1,4-benzodioxan-substituted chalcones have been identified as potent and selective
inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of

neurodegenerative diseases.

Table 2: Inhibitory Activity of 1,4-Benzodioxan-Substituted Chalcones against hAMAO-B

Substitution on Selectivity Index
Compound ) hMAO-B IC50 (pM)

Chalcone Ring B (hMAO-A/hMAO-B)
13 2-chlorophenyl >40
19 4-bromophenyl 0.048 >833
20 4-fluorophenyl 0.035 >1142

3-bromo-4-
22 0.026 >1538

fluorophenyl

Note: IC50 represents the half-maximal inhibitory concentration.

The SAR studies indicate that the presence and position of electron-withdrawing groups on the
phenyl ring of the chalcone moiety significantly influence the inhibitory potency and selectivity
for nMAO-B. Compound 22, with 3-bromo-4-fluorophenyl substitution, emerged as the most
potent and selective inhibitor in this series.[3]

Anticancer Activity

Recent studies have explored 1,4-benzodioxane-hydrazone derivatives as potential anticancer
agents, demonstrating significant growth inhibition against various cancer cell lines.
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Table 3: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives

Compound Cancer Cell Line GI50 (pM)
7e MDA-MB-435 (Melanoma) 0.20
Te M14 (Melanoma) 0.46
Te SK-MEL-2 (Melanoma) 0.57
Te UACC-62 (Melanoma) 0.27
7e Average of 56 cell lines 6.92

Note: GI50 is the concentration that causes 50% growth inhibition.

Compound 7e, in particular, has shown potent and broad-spectrum anticancer activity, with
notable efficacy against melanoma cell lines. The mechanism of action is suggested to involve
the induction of apoptosis and S-phase cell cycle arrest, potentially through the inhibition of the
MTOR kinase pathway.

Antiplatelet Aggregation Activity

Derivatives of 1,4-benzodioxine have been synthesized and evaluated as inhibitors of platelet
aggregation, a key process in thrombosis.

Table 4: Antiplatelet Aggregation Activity of a 1,4-Benzodioxine Derivative

Compound Agonist IC50 (pM) Target IC50 (pM)
9-2p ADP 41.7 GPIIb/llla 2.3
9-2p Thrombin 22.2

Compound 9-2p demonstrated significant inhibition of platelet aggregation induced by both
ADP and thrombin.[4] Its mechanism is linked to the antagonism of the GPIIb/Illa receptor, a
crucial component in the final common pathway of platelet aggregation.[4]

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summarized protocols for key experiments cited in this guide.

Radioligand Binding Assays for Adrenergic and
Serotonergic Receptors

Objective: To determine the binding affinity of test compounds for specific receptor subtypes.
Methodology:

 Membrane Preparation: Cell membranes expressing the human cloned ala, alb, ald-
adrenoreceptors (from CHO cells) or 5-HT1A receptors (from HelLa cells) are prepared.[1]

e Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-prazosin
for al-receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the
test compound.

 Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

» Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled competing ligand. The inhibition constant (Ki) is calculated from the IC50
values using the Cheng-Prusoff equation.

In Vitro hMAO-B Inhibition Assay

Objective: To measure the inhibitory potency of compounds against human monoamine
oxidase B.

Methodology:

e Enzyme Source: Recombinant human MAO-B is used.
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» Reaction Mixture: The assay mixture contains the enzyme, a suitable buffer, and the test
compound at various concentrations.

» Substrate Addition: The reaction is initiated by adding a substrate (e.g., benzylamine).

o Detection: The rate of product formation (e.g., hydrogen peroxide) is measured using a
coupled reaction with horseradish peroxidase and a fluorogenic probe.

« Data Analysis: The IC50 values are determined by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration.[3]

Cell-Based Anticancer Growth Inhibition Assay
(Sulforhodamine B Assay)

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
o Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

o Compound Treatment: Cells are treated with various concentrations of the test compounds
for a specified period (e.g., 48 hours).

o Cell Fixation: Cells are fixed with trichloroacetic acid.
o Staining: The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

e Quantification: The bound dye is solubilized, and the absorbance is measured at a specific
wavelength.

» Data Analysis: The GI50 value is calculated from the dose-response curves.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of compounds on platelet aggregation.

Methodology:
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o Platelet Preparation: Platelet-rich plasma (PRP) is obtained from human blood.
e Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer.

e Procedure: PRP is pre-incubated with the test compound or vehicle. An agonist (e.g., ADP or
thrombin) is then added to induce aggregation.

o Data Analysis: The percentage of aggregation is recorded, and the IC50 value is determined
from the concentration-response curve.[4]

Visualizing Pathways and Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex biological
pathways and experimental workflows.
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Caption: Antagonism of the al-Adrenergic Receptor Signaling Pathway by 1,4-Benzodioxan
Derivatives.

Experimental Workflow for Radioligand Binding Assay
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Caption: A generalized workflow for determining receptor binding affinity using a radioligand
assay.

Structure-Activity Relationship Logic for MAO-B Inhibitors
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Caption: Logical relationship illustrating the impact of substituents on the MAO-B inhibitory
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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